molecular formula C11H11FN4 B2680435 N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine CAS No. 2309192-59-2

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B2680435
CAS No.: 2309192-59-2
M. Wt: 218.235
InChI Key: ONDGZBUAPIPPNO-UHFFFAOYSA-N
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Description

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of fluorine in the pyridine ring imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluoropyridine and 5,6-dimethylpyrimidine.

    Coupling Reaction: The key step involves the coupling of 5-fluoropyridine with 5,6-dimethylpyrimidine under specific reaction conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: This compound also features a fluoropyridine and pyrimidine moiety but differs in its overall structure and functional groups.

    2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane carboxamide: Another compound with a fluoropyridine ring, used in different applications.

Uniqueness

N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to its specific combination of fluoropyridine and dimethylpyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c1-7-8(2)14-6-15-11(7)16-10-4-3-9(12)5-13-10/h3-6H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGZBUAPIPPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NC2=NC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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